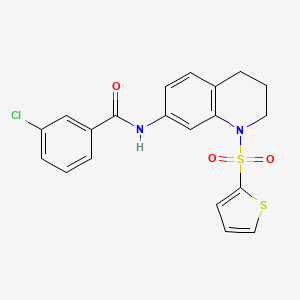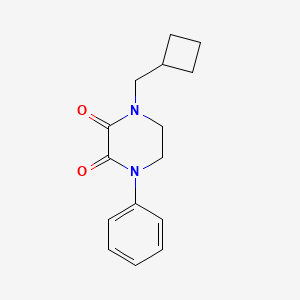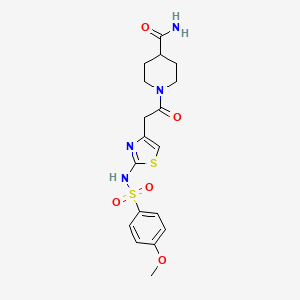
(6-Cyclopropyloxan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Cyclopropyloxan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2225147-12-4 . It has a molecular weight of 219.3 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (6-cyclopropyltetrahydro-2H-pyran-2-yl)methanesulfonamide . The InChI code for this compound is 1S/C9H17NO3S/c10-14(11,12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12) .Chemical Reactions Analysis
Sulfonamides, like “this compound”, are generally unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions, including deprotonation at the N-H bond and carbon .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Methanesulfonamide derivatives serve as ligands in catalytic asymmetric synthesis, facilitating the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This application is crucial for producing chiral molecules, which are important in pharmaceuticals and agrochemicals (Wipf & Wang, 2002).
Chemoselective N-Acylation
Studies on the development of chemoselective N-acylation reagents, including methanesulfonamides, have shown that these compounds can be used for the selective acylation of amines. This research provides insights into structure-reactivity relationships, offering a foundation for designing more efficient synthetic routes (Kondo et al., 2000).
Microbial Metabolism
Methanesulfonic acid, a related compound, plays a role in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. This research is vital for understanding environmental sulfur cycles and developing biotechnological applications for sulfur metabolism (Kelly & Murrell, 1999).
Substitution Reactions
Cyclopropenone catalyzed nucleophilic substitution of alcohols by methanesulfonate ion represents a significant advancement in synthetic chemistry. This method provides an alternative to traditional reactions, reducing the generation of hazardous byproducts and improving functional group compatibility (Nacsa & Lambert, 2013).
Enzyme Inhibition
Sulfonamide derivatives have been synthesized to study their inhibitory effects on human carbonic anhydrase isozymes, highlighting their potential as therapeutic agents. Such studies contribute to the development of drugs with specific target profiles (Akbaba et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-cyclopropyloxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVZFWBLLKHTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2981971.png)

![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981982.png)
![N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2981984.png)


![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)


